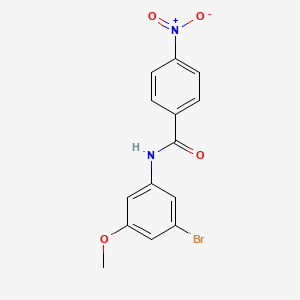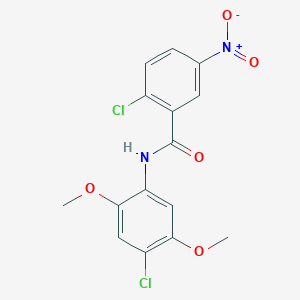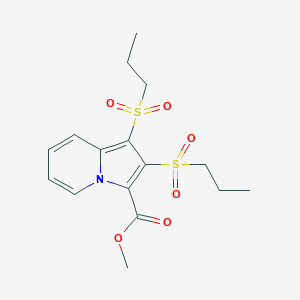
N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
Descripción general
Descripción
N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as BPIQ or NSC 743400, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of isoindoline-1,3-dione derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is not fully understood yet. However, studies suggest that it induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to have several biochemical and physiological effects. It inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide also inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in lab experiments is its potent anticancer activity. It has also been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. One of the major areas of interest is its potential use in combination therapy with other anticancer agents. Studies have shown that N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide enhances the anticancer activity of several other drugs, including doxorubicin and cisplatin. Another future direction is the development of more water-soluble analogs of N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, which can improve its bioavailability and efficacy in vivo.
In conclusion, N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a promising compound that has shown potent anticancer activity in various studies. Its mechanism of action is not fully understood yet, but it has been shown to induce apoptosis and inhibit the activity of topoisomerase II and HDACs. N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has several advantages for lab experiments, but its poor solubility in water can be a limitation. There are several future directions for the research on N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, including its use in combination therapy and the development of more water-soluble analogs.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as an anticancer agent. Studies have shown that N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN2O3/c22-17-7-3-4-8-18(17)23-19(25)13-9-11-14(12-10-13)24-20(26)15-5-1-2-6-16(15)21(24)27/h1-12H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHYQQHTICNIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



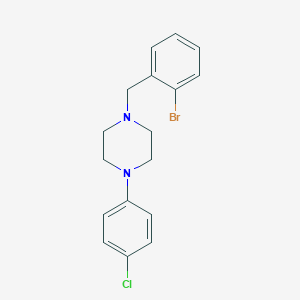
![1-(4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441136.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3441140.png)

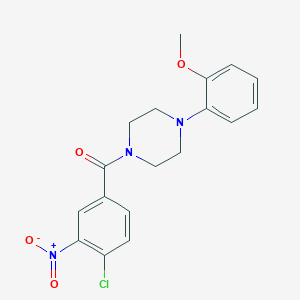
![1-(2-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441158.png)
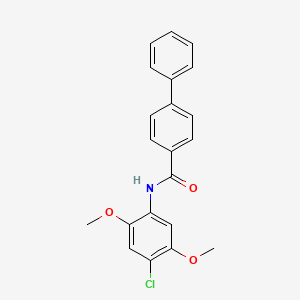
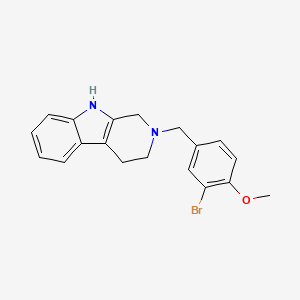
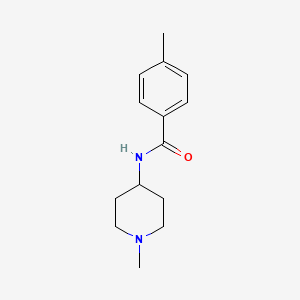

![N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B3441183.png)
